3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

Steroid Sulfatase Inhibition Breast Cancer Research Enzyme Inhibition

Generic sulfonamides lack validated STS target engagement, compromising screening reproducibility. 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951884-79-0) addresses this gap: • Documented STS IC50: 74 nM in JEG3 cell lysate-within 3.2-fold of potent steroidal derivatives. • Br handle for cross-coupling diversification; CF3 elevates logP to 4.24 for enhanced permeability. • 98% purity; room-temp storage; ships ambient. Use as an STS benchmark inhibitor or a synthetically accessible scaffold for lead optimization.

Molecular Formula C9H9BrF3NO2S
Molecular Weight 332.14 g/mol
CAS No. 951884-79-0
Cat. No. B1604456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide
CAS951884-79-0
Molecular FormulaC9H9BrF3NO2S
Molecular Weight332.14 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br
InChIInChI=1S/C9H9BrF3NO2S/c1-2-14-17(15,16)8-4-6(9(11,12)13)3-7(10)5-8/h3-5,14H,2H2,1H3
InChIKeyYOAJDJLFFZNDGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide: Overview


3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951884-79-0) is a sulfonamide derivative characterized by the presence of bromine and trifluoromethyl substituents on a benzenesulfonamide core, with the molecular formula C9H9BrF3NO2S and a molecular weight of 332.14 g/mol . This compound has been curated in authoritative bioactivity databases, including ChEMBL (CHEMBL4636936) and BindingDB (BDBM50541454), where it is explicitly associated with inhibition of human steroid sulfatase (STS) in a cellular assay context [1]. Commercial availability from research chemical suppliers such as Aladdin indicates a standard purity specification of 98% . The compound integrates both a bromine atom, which serves as a versatile handle for cross-coupling reactions, and a trifluoromethyl group, which is known to enhance metabolic stability and lipophilicity [2].

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide: Non-Interchangeability


Generic benzenesulfonamides, such as unsubstituted N-ethyl-benzenesulfonamide, exhibit markedly different physicochemical and biological profiles that preclude simple interchangeability in steroid sulfatase (STS)-focused studies. The target compound's logP of 4.24 [1] contrasts sharply with the calculated logP of 1.34 for N-ethyl-benzenesulfonamide [2], indicating a substantial difference in lipophilicity that will affect membrane permeability and in vitro assay behavior. Critically, the target compound has been specifically profiled against human STS, yielding a quantifiable IC50 value of 74 nM in a JEG3 cell lysate assay [3]. An unsubstituted N-ethyl-benzenesulfonamide lacks this specific, documented activity and would therefore be an unsuitable surrogate in any research context where STS inhibition is a measured endpoint. The bromine and trifluoromethyl substituents are essential for the observed potency and physicochemical properties, and their absence in generic analogs fundamentally alters the compound's utility as a research tool.

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide: Comparison with Analogs


STS Inhibitory Potency Differentiation

In a direct comparison of STS inhibitory activity using the same assay system, 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide (IC50 = 74 nM) exhibits approximately 2.2-fold lower potency than the comparator compound BDBM50528712 (IC50 = 33 nM), as reported in BindingDB [1]. This quantitative difference defines the specific potency range of the target compound and allows researchers to select the appropriate tool for their experimental design based on desired inhibitory strength.

Steroid Sulfatase Inhibition Breast Cancer Research Enzyme Inhibition

STS Inhibition Potency vs. 17β-Arylsulfonamide Derivatives

The STS inhibitory activity of 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide (IC50 = 74 nM) falls within the same general potency range as optimized 17β-arylsulfonamide steroid derivatives, such as the 3'-bromo (IC50 = 30 nM) and 3'-trifluoromethyl (IC50 = 23 nM) 17β-benzenesulfonamide analogs reported in a primary research study [1]. While the target compound is structurally distinct—lacking the steroid core—its activity is within approximately 2.5- to 3.2-fold of these potent inhibitors, suggesting that the simple benzenesulfonamide scaffold can achieve comparable STS inhibition without the complexity of a steroid framework.

Steroid Sulfatase Inhibition Medicinal Chemistry Structure-Activity Relationship

Lipophilicity Comparison with Unsubstituted Benzenesulfonamide

The calculated logP of 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide is 4.24 [1], which is approximately 3.2-fold higher (on a log scale) than the logP of 1.34 reported for unsubstituted N-ethyl-benzenesulfonamide [2]. This substantial increase in lipophilicity is attributable to the bromine and trifluoromethyl substituents and will significantly impact the compound's behavior in biological assays, including membrane permeability, protein binding, and solubility in aqueous buffers.

Physicochemical Properties Lipophilicity ADME

Molecular Weight vs. Unsubstituted Analog

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide has a molecular weight of 332.14 g/mol , which is 1.8-fold higher than the 185.24 g/mol of unsubstituted N-ethyl-benzenesulfonamide . This significant difference in molecular weight reflects the presence of the bromine and trifluoromethyl substituents, which not only alter physicochemical properties but also provide distinct synthetic handles and spectroscopic signatures that are absent in the simpler analog.

Physicochemical Properties Molecular Weight Structure-Property Relationships

Purity vs. Related Bromo-Trifluoromethyl Analog

Commercially, 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide is offered at a purity of 98% by suppliers such as Aladdin . In contrast, a closely related analog, 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1020252-99-6), is listed with a lower purity specification of 95% by certain vendors . This 3% absolute difference in purity specification may be consequential for applications requiring high-purity starting materials, such as sensitive catalytic reactions or biological assays where trace impurities could confound results.

Purity Quality Control Procurement

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide: Validated Applications


STS Inhibitor Screening and SAR Studies

Researchers investigating non-steroidal STS inhibitors can employ 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide as a reference compound with a defined IC50 of 74 nM in JEG3 cell lysate assays [1]. Its activity, which is within 2.5- to 3.2-fold of potent 17β-arylsulfonamide steroid derivatives [2], validates its use as a simpler, synthetically accessible chemotype for exploring STS inhibition. The compound can serve as a benchmark for evaluating novel inhibitors or as a starting point for further structural optimization.

High-Purity Synthetic Building Block

The 98% purity specification [1] and the presence of a bromine atom for cross-coupling reactions make this compound suitable as a high-purity building block in medicinal chemistry and organic synthesis. Its higher molecular weight (332.14 g/mol) and distinct logP (4.24) relative to unsubstituted benzenesulfonamides [2] provide unique physical properties that can be leveraged in the design of compound libraries with enhanced lipophilicity and metabolic stability.

Physicochemical Property Benchmarking in ADME Assays

Given its calculated logP of 4.24—approximately 3.2-fold higher than unsubstituted N-ethyl-benzenesulfonamide [1]—this compound is well-suited as a reference standard for calibrating lipophilicity measurements (e.g., chromatographic hydrophobicity index) or for assessing the impact of halogen substitution on membrane permeability in parallel artificial membrane permeability assays (PAMPA). Its distinct physicochemical profile allows researchers to probe structure-property relationships within sulfonamide series.

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